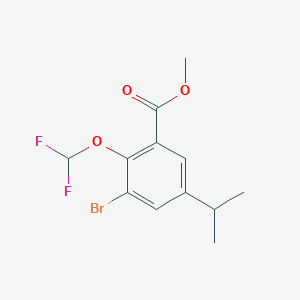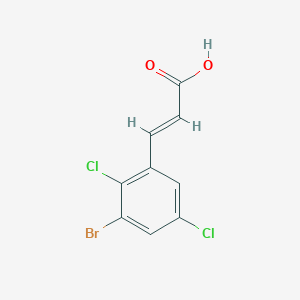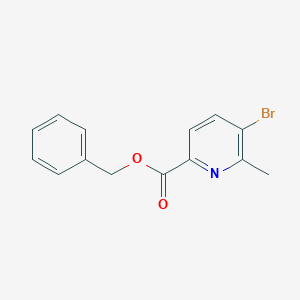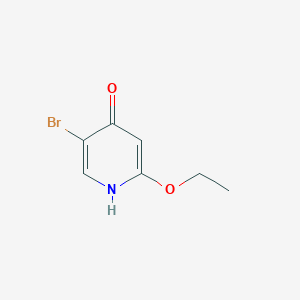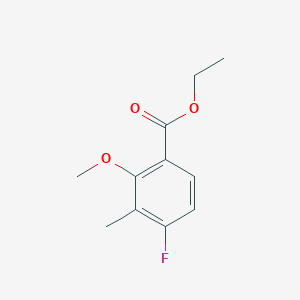
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 2404733-80-6 . It has a molecular weight of 298.18 . The compound is solid in physical form . The IUPAC name for this compound is (5-bromo-6-methylpyridin-2-yl) (4-methylpiperazin-1-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 298.18 . The InChI code provides information about its molecular structure .Scientific Research Applications
5-BMP-4-MP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the coordination chemistry of transition metals. It has also been used as a fluorescent probe in the study of biological systems and has been used to study the structure and function of enzymes.
Mechanism of Action
The mechanism of action of 5-BMP-4-MP is complex and is dependent on its structure and the environment in which it is used. In general, 5-BMP-4-MP forms an ionic bond between the nitrogen atom and an electron-rich center, allowing it to interact with other molecules and form complexes. This allows the compound to bind to specific molecules and affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BMP-4-MP depend on its structure and the environment in which it is used. In general, 5-BMP-4-MP is capable of binding to specific molecules and affecting their structure and function. It has been used to study the structure and function of enzymes, and has been used to study the effects of various drugs on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-BMP-4-MP is its versatility. It is capable of forming an ionic bond with an electron-rich center, allowing it to interact with other molecules and form complexes. This makes it an ideal reagent for organic synthesis and coordination chemistry. Additionally, its fluorescent properties make it an ideal probe for studying biological systems.
However, there are some limitations to the use of 5-BMP-4-MP in lab experiments. It can be difficult to control the concentration of the compound, as it is prone to evaporation and degradation. Additionally, it is toxic in high concentrations and can be difficult to handle safely.
Future Directions
There are a number of potential future directions for the use of 5-BMP-4-MP in scientific research. It could be used in the development of new drugs or in the study of new biological systems. Additionally, its fluorescent properties could be used in the development of new imaging techniques. It could also be used in the study of enzyme structure and function, as well as in the development of new catalysts for organic synthesis. Finally, its ability to form complexes could be used in the development of new materials with unique properties.
Synthesis Methods
5-BMP-4-MP is synthesized using a two-step process. The first step involves the reaction of 4-methylpiperazin-1-ylmethanone with bromine in an organic solvent. This reaction yields a mixture of 5-bromo-6-methylpyridin-2-ylmethanone and 4-methylpiperazin-1-ylmethanone. The second step involves the reaction of the two compounds in an aqueous solution to yield 5-BMP-4-MP.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAWOQBEUGQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

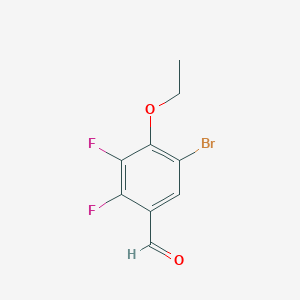
![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)
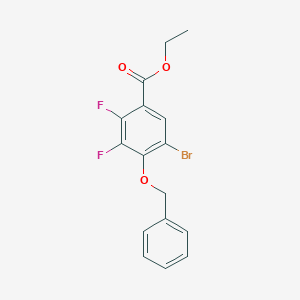



![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)
